molecular formula C6H4ClF2NO2S B14074193 2-(Difluoromethyl)pyridine-5-sulfonyl chloride

2-(Difluoromethyl)pyridine-5-sulfonyl chloride

Cat. No.: B14074193
M. Wt: 227.62 g/mol
InChI Key: OJHMGWWFPJPAMJ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridine-5-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(Difluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic addition: The difluoromethyl group can participate in electrophilic addition reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Electrophilic addition: Reagents such as halogens and acids can be used.

    Oxidation and reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Electrophilic addition: Products vary depending on the electrophile used.

    Oxidation and reduction: Products include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(Difluoromethyl)pyridine-5-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridine-5-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The difluoromethyl group can participate in electrophilic addition reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)pyridine-5-sulfonyl fluoride
  • 2-(Difluoromethyl)pyridine-5-sulfonyl bromide
  • 2-(Difluoromethyl)pyridine-5-sulfonyl iodide

Uniqueness

2-(Difluoromethyl)pyridine-5-sulfonyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of both the difluoromethyl and sulfonyl chloride groups. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

6-(difluoromethyl)pyridine-3-sulfonyl chloride

InChI

InChI=1S/C6H4ClF2NO2S/c7-13(11,12)4-1-2-5(6(8)9)10-3-4/h1-3,6H

InChI Key

OJHMGWWFPJPAMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)C(F)F

Origin of Product

United States

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